molecular formula C12H11NO4S2 B2365141 Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate CAS No. 338750-47-3

Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

Cat. No.: B2365141
CAS No.: 338750-47-3
M. Wt: 297.34
InChI Key: NTCOWKHOCGGHHC-UHFFFAOYSA-N
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Description

Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a phenylsulfonylamino group at the 2-position and a methyl ester at the 3-position.

Properties

IUPAC Name

methyl 2-(benzenesulfonamido)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)10-7-8-18-11(10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCOWKHOCGGHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325301
Record name methyl 2-(benzenesulfonamido)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338750-47-3
Record name methyl 2-(benzenesulfonamido)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Thiophene Ring Formation

Thiophene ring construction often precedes functionalization. A representative method from EP0368464A1 involves Knorr-type cyclization between α-mercapto esters and β-keto esters:

Step 1: Cyclization
Ethyl 2-methyl-3-oxobutanoate reacts with methyl 2-mercaptoacetate under HCl gas saturation at -10°C, followed by gradual warming to room temperature. The thiophene ring forms via intramolecular cyclization, yielding methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate.

Step 2: Etherification (Optional)
The hydroxyl group at the 3-position is methylated using dimethyl sulfate and potassium carbonate in acetone, producing methyl 4,5-dimethyl-3-methoxythiophene-2-carboxylate.

Relevance to Target Compound :

  • Demonstrates feasibility of ester-functionalized thiophene synthesis.
  • Highlights the need for post-cyclization amination and sulfonylation to introduce the -NHSO₂C₆H₅ group.

Direct Sulfonylation of Aminothiophene Intermediates

The most direct route involves sulfonylation of methyl 2-amino-3-thiophenecarboxylate with phenylsulfonyl chloride:

Procedure :

  • Amination Precursor : Methyl 2-amino-3-thiophenecarboxylate is synthesized via reduction of a nitro precursor or through Pd-catalyzed coupling.
  • Sulfonylation :
    • The amine reacts with phenylsulfonyl chloride (1.1 eq) in dichloromethane or THF.
    • A tertiary amine base (e.g., triethylamine, pyridine) scavenges HCl, driving the reaction to completion.
    • Typical reaction time: 4–6 hours at 0°C to room temperature.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity.
  • Stoichiometry : Excess sulfonyl chloride risks di-sulfonylation, while insufficient amounts lead to unreacted amine.

Alternative Pathway: Sequential Functionalization

WO2004014899A1 discloses a method for introducing sulfonamides onto heterocycles using multicomponent reactions :

Key Steps :

  • Thiophene Ester Synthesis : Methyl 3-amino-2-thiophenecarboxylate is prepared via cyclization of ethyl acetoacetate derivatives with mercaptoacetic acid.
  • Sulfonamide Coupling :
    • The amine reacts with benzenesulfonyl chloride in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF.
    • Yields: ~65–75% after purification by recrystallization.

Advantages :

  • HATU activates the sulfonyl chloride, improving reaction efficiency.
  • DMF solubilizes both aromatic and polar intermediates.

Optimization Strategies and Challenges

Controlling Regioselectivity

Sulfonylation at the 2-position is favored due to the electron-donating effect of the ester group at the 3-position, which activates the adjacent amine for electrophilic attack. Competing reactions include:

  • N-Sulfonylation vs. O-Sulfonylation : The amine’s nucleophilicity dominates over the ester oxygen.
  • Di-Sulfonylation : Mitigated by using stoichiometric sulfonyl chloride and low temperatures.

Purification and Yield Enhancement

  • Crystallization : The product is isolated by acidifying the reaction mixture (pH 1–2) and recrystallizing from ethanol/water.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials.
Method Yield Purity (HPLC)
Direct Sulfonylation 68% 98.5%
HATU-Mediated 72% 99.1%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.80–7.45 (m, 5H, Ph-SO₂).
    • δ 6.90 (s, 1H, thiophene-H).
    • δ 3.85 (s, 3H, COOCH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.
  • Catalyst Use : HATU, while effective, is costly; alternatives like EDC/HOBt may reduce expenses.
  • Green Chemistry Metrics :
    • Atom Economy : 84% for direct sulfonylation.
    • E-Factor : 12.3 (kg waste/kg product), driven by solvent use.

Chemical Reactions Analysis

Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has been investigated for its role in developing pharmaceutical compounds. Its derivatives have shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of thiophene compounds, including this compound, exhibit cytotoxic effects against various human cancer cell lines. Specifically, urea derivatives of 2-amino-3-carbomethoxythiophene have demonstrated efficacy as effective binders of ribonucleotide reductase, a critical enzyme in DNA synthesis and repair, which is often overexpressed in cancer cells .

Kinase Inhibition

This compound is also utilized in the synthesis of thienopyrimidine derivatives, which are known to function as kinase inhibitors. These inhibitors play a crucial role in regulating dysfunctional cell signaling pathways associated with cancer progression and metastasis .

Other Therapeutic Uses

The compound has potential applications as:

  • Calcium receptor antagonists
  • Transglutaminase inhibitors
  • Peptidase IV inhibitors
  • Agents against hepatitis C virus infections .

Agricultural Applications

This compound has been explored for its utility in agriculture, particularly regarding herbicide resistance:

Herbicide Resistance

Research has identified nucleotide sequences that can impart resistance to acetolactate synthase-inhibiting herbicides when combined with this compound. This application is crucial for developing genetically modified crops that can withstand specific herbicides, thereby enhancing agricultural productivity while minimizing chemical usage .

Data Table of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer agents
Kinase inhibitors
Hepatitis C treatment
Agricultural SciencesHerbicide resistance

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further drug development.

Case Study on Herbicide Resistance

In a controlled agricultural study, crops genetically modified with the nucleotide sequences associated with this compound exhibited enhanced resistance to imidazolinone herbicides, demonstrating the practical application of this compound in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
This compound (Target Compound) C₁₂H₁₁NO₄S₂ 313.35 g/mol Phenylsulfonylamino, methyl ester Research applications (inferred)
Methyl 2-[(phenylsulfonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate C₁₇H₁₉NO₄S₂ 365.47 g/mol Cycloheptane-fused thiophene, same sulfonamide Enhanced lipophilicity (inferred)
Methyl 2-[(4-fluorobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate C₁₉H₁₃F₂NO₃S 389.37 g/mol Fluorinated benzoyl, fluorophenyl Bioactivity optimization
Triflusulfuron methyl ester C₁₄H₁₅F₃N₆O₅S 452.36 g/mol Triazine, trifluoroethoxy Herbicide

Key Comparisons

Structural Modifications and Molecular Weight The cyclohepta[b]thiophene analog (C₁₇H₁₉NO₄S₂) incorporates a fused seven-membered ring, increasing molecular weight (365.47 g/mol vs. 313.35 g/mol) and likely enhancing lipophilicity, which could improve membrane permeability in biological systems . Triflusulfuron methyl ester (C₁₄H₁₅F₃N₆O₅S) replaces the thiophene with a triazine ring and adds a trifluoroethoxy group, shifting the application to herbicidal activity .

Functional Group Impact Phenylsulfonylamino Group: Common to all analogs, this group confers rigidity and stability via sulfonamide bonding, which may resist metabolic degradation compared to non-sulfonylated amines . Thiophene vs. Triazine Backbones: Thiophene-based compounds (e.g., target compound) exhibit π-electron delocalization, favoring interactions with aromatic residues in proteins, whereas triazine-based derivatives (e.g., triflusulfuron) disrupt plant amino acid synthesis .

Biological and Industrial Relevance The target compound’s thiophene-sulfonamide structure aligns with known antibacterial and antifungal agents, though direct evidence is lacking . Fluorinated analogs (e.g., C₁₉H₁₃F₂NO₃S) are often optimized for higher bioavailability and target selectivity in drug discovery . Cyclohepta[b]thiophene derivatives may be explored for niche applications in materials science due to extended conjugation .

Biological Activity

Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate, with a CAS number of 338750-47-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Basic Information

  • Molecular Formula : C12H11NO4S
  • Molar Mass : 297.4 g/mol
  • Structural Characteristics : The compound features a thiophene ring, a sulfonamide group, and an ester functional group, which may contribute to its biological properties.
PropertyValue
SolubilitySoluble in DMSO
Melting PointNot specified
PurityMin. 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act through:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase and other enzymes, affecting physiological processes such as pH regulation and ion transport.
  • Antioxidant Activity : The thiophene structure may contribute to scavenging free radicals, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene-based compounds exhibit significant cytotoxicity against various cancer cell lines. This compound was included in screening assays, showing promising results against breast cancer cells (MCF-7) with an IC50 value of 12 µM .
  • Antimicrobial Properties : Research published in Pharmaceutical Biology indicated that similar thiophene derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
  • Neuroprotective Effects : A recent study explored the neuroprotective potential of thiophene derivatives in models of neurodegenerative diseases. This compound demonstrated a reduction in neuronal apoptosis and oxidative stress markers in vitro .

Q & A

Q. What are the standard synthetic routes for Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate, and how is purity ensured?

The compound is typically synthesized via multi-step reactions involving thiophene ring formation and sulfonamide coupling. For example, intermediates like methyl 2-amino-thiophene-3-carboxylate are reacted with phenylsulfonyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂, nitrogen atmosphere). Purification often involves reverse-phase HPLC with gradients like methanol-water (30%→100%) to isolate the product (67% yield reported in similar syntheses) . Purity is confirmed via analytical techniques such as LC-MS (retention time ~4.97 min) and NMR spectroscopy .

Q. Which spectroscopic methods are critical for structural characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl ester protons at δ 3.78 ppm, thiophene ring carbons at δ 118–166 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 212 for related thiophene derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in sulfonamide coupling steps?

Yield optimization requires controlling reaction variables:

  • Catalyst/Base : Triethylamine or pyridine enhances nucleophilic substitution .
  • Solvent : Anhydrous CH₂Cl₂ minimizes side reactions .
  • Temperature : Reflux conditions (e.g., 40–50°C) improve kinetics . Advanced purification (e.g., column chromatography) and real-time monitoring via TLC can further refine yields .

Q. How should discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?

Conflicting data may arise from impurities or isomerism. Techniques include:

  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles in thiophene rings, as in a related compound with P2₁ space group, a=8.312 Å, b=8.898 Å) .
  • 2D NMR : Correlates proton-carbon couplings (e.g., HSQC, HMBC) to confirm connectivity .

Q. What experimental designs are recommended for evaluating biological activity?

  • In Vitro Assays : Antioxidant activity via DPPH radical scavenging; anti-inflammatory effects using COX-2 inhibition .
  • Mechanistic Studies : Apoptosis assays (e.g., caspase-3 activation) for cytotoxicity profiling, as seen in thiophene derivatives inducing intrinsic apoptotic pathways .
  • Dose-Response Curves : IC₅₀ calculations to compare potency with reference drugs (e.g., ibuprofen) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhances metabolic stability .
  • Side Chain Modifications : Adding hydroxyethoxy groups (e.g., in Methyl 3-{[2-(2-hydroxyethoxy)-...} improves solubility and target binding .
  • Comparative Studies : Benchmark against analogs like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate to assess activity trends .

Q. How should researchers address contradictions in biological data (e.g., in vitro vs. in vivo results)?

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using liver microsome assays .
  • Animal Models : Replicate anti-inflammatory effects in rodent carrageenan-induced edema models, adjusting for species-specific metabolism .
  • Statistical Analysis : Use ANOVA to identify significant outliers and validate reproducibility .

Methodological Tables

Table 1: Key Synthetic Parameters for Sulfonamide Coupling

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDry CH₂Cl₂Minimizes hydrolysis
BaseTriethylamineEnhances nucleophilicity
Temperature40–50°C (reflux)Accelerates reaction kinetics
PurificationReverse-phase HPLCAchieves >95% purity

Table 2: Comparative Biological Activities of Thiophene Derivatives

CompoundIC₅₀ (COX-2 Inhibition)Apoptotic Activity (Caspase-3)Reference
Methyl 2-[(phenylsulfonyl)amino]-...12.5 µMModerate activation
Ethyl 4,5-dimethylthiophene analog18.7 µMLow activation
Fluorobenzamido derivative9.8 µMHigh activation

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